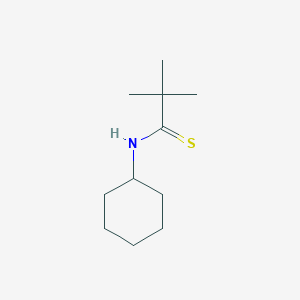
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is a highly energetic compound known for its explosive properties It is characterized by the presence of multiple nitro groups attached to a furan ring, making it a potent material in the field of energetic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of a furan derivative. The process begins with the preparation of the furan ring, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Safety measures are crucial due to the highly explosive nature of the compound. The final product is purified through crystallization or other separation techniques to obtain a high-purity material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxidation states of the compound.
Aplicaciones Científicas De Investigación
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitro groups and the stability of energetic materials.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems.
Industry: Primarily used in the production of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan involves the rapid release of energy upon decomposition. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other gaseous products. This rapid gas evolution results in an explosive effect. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other reactive species.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound with a different structural framework but similar explosive properties.
Pentaerythritol tetranitrate (PETN): A nitrate ester with high explosive potential.
Uniqueness
3,4-Dinitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups on a furan ring, which imparts distinct reactivity and stability characteristics. Its high energy content and explosive properties make it a valuable compound in the field of energetic materials.
Propiedades
Número CAS |
65418-98-6 |
|---|---|
Fórmula molecular |
C16H4N8O17 |
Peso molecular |
580.2 g/mol |
Nombre IUPAC |
3,4-dinitro-2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H4N8O17/c25-17(26)5-1-7(19(29)30)11(8(2-5)20(31)32)15-13(23(37)38)14(24(39)40)16(41-15)12-9(21(33)34)3-6(18(27)28)4-10(12)22(35)36/h1-4H |
Clave InChI |
XEWWDZVSMXLSSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)










![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)

